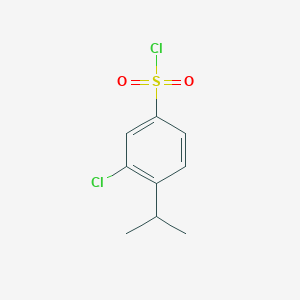

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

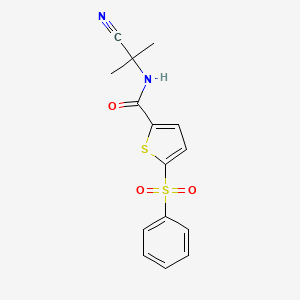

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride, also known as CBPS, is a chemical compound widely used in scientific research. It is a sulfonyl chloride derivative with a chloro substituent and a propan-2-yl group attached to a benzene ring. CBPS is commonly used as a reagent in organic synthesis, as well as in biochemical and physiological studies.

Wirkmechanismus

Target of Action

The primary target of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride is the aromatic ring, specifically the benzylic position . The benzylic position refers to the carbon atom next to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound acts as an electrophile, an electron-seeking species, and reacts with the electron-rich aromatic ring . The reaction involves the formation of a cationic intermediate, which then loses a proton to regenerate the aromatic ring .

Biochemical Pathways

The interaction of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride with the aromatic ring can affect various biochemical pathways. The exact pathways and their downstream effects would depend on the specific aromatic compound that the 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride is reacting with. It’s important to note that the modification of the aromatic ring can significantly alter the properties and functions of the aromatic compound .

Result of Action

The result of the action of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride is the substitution of a hydrogen atom at the benzylic position with a sulfonyl chloride group . This substitution can significantly alter the chemical properties of the aromatic compound, potentially affecting its reactivity, polarity, and interactions with other molecules .

Action Environment

The action, efficacy, and stability of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity. Similarly, the presence of other reactive species can influence the compound’s stability and reactivity. Furthermore, temperature and solvent can also play a role in the compound’s action .

Vorteile Und Einschränkungen Für Laborexperimente

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride is a highly selective reagent that can be used to modify specific amino groups in proteins and peptides. This selectivity makes it a valuable tool for studying protein structure and function. However, 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride can be difficult to handle due to its high reactivity and sensitivity to moisture. It also requires careful handling and storage to prevent degradation and loss of activity.

Zukünftige Richtungen

There are many potential future directions for the use of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride in scientific research. One area of interest is the development of new drugs and therapies based on the selective modification of amino groups in proteins and peptides. 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride has also been used in the development of new fluorescent probes and imaging agents for studying protein structure and function. In addition, 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride could be used in the development of new diagnostic tools for the detection of diseases such as cancer and viral infections. Further research is needed to explore the full potential of 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride in these and other areas.

Synthesemethoden

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with propan-2-ol. The reaction is typically carried out in the presence of a strong base such as pyridine or triethylamine to facilitate the formation of the sulfonyl chloride derivative. The final product is obtained through purification and isolation steps.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride is widely used in scientific research due to its ability to selectively modify amino groups in proteins and peptides. It is commonly used as a reagent for the synthesis of peptide nucleic acids, as well as in the development of new drugs and therapies. 3-Chloro-4-propan-2-ylbenzenesulfonyl chloride has been used in the synthesis of a variety of compounds, including fluorescent probes and enzyme inhibitors.

Eigenschaften

IUPAC Name |

3-chloro-4-propan-2-ylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2S/c1-6(2)8-4-3-7(5-9(8)10)14(11,12)13/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRXBNMTRVTHNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-propan-2-ylbenzenesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2389783.png)

![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2389784.png)

![(Z)-2-(4-chlorophenoxy)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389796.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2389797.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B2389798.png)

![2-(2-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2389799.png)

![(E)-3-(2-chlorophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2389801.png)

![[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2389805.png)

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389806.png)